(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile
Description
(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile is a chiral nitrile derivative featuring a stereogenic carbon center at position 3, bearing an amino group (-NH₂) and a substituted phenyl ring. The phenyl ring is functionalized with a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 4. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.
Properties
Molecular Formula |
C10H8ClF3N2 |
|---|---|
Molecular Weight |
248.63 g/mol |
IUPAC Name |
(3S)-3-amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5,9H,3,16H2/t9-/m0/s1 |
InChI Key |
RAAOTQGWUHZSDB-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC#N)N)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often require the use of solvents such as acetonitrile and catalysts like copper(I) iodide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The following table summarizes key molecular parameters of the target compound and its closest analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Purity |
|---|---|---|---|---|---|
| (3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile (Target) | Not provided | C₁₀H₈ClF₃N₂ | 248.45* | 3-Cl, 4-CF₃ | Unknown |
| (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile | 42379-52-2 | C₁₀H₈F₄N₂ | 232.14 | 3-F, 4-CF₃ | ≥95% |
| (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile | 1213518-58-1 | C₉H₈ClFN₂ | 198.62 | 4-Cl, 2-F | ≥95% |
*Calculated based on substituent contributions.
Key Observations:
Substituent Effects :
- The target compound combines a chloro (Cl) and trifluoromethyl (CF₃) group, both electron-withdrawing, which enhance electrophilicity at the nitrile group and increase lipophilicity (logP) compared to analogs with fewer halogens .
- The 3-fluoro-4-CF₃ analog (CAS 42379-52-2) replaces Cl with F at position 3. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance but lower lipophilicity compared to Cl .
- The 4-chloro-2-fluoro analog (CAS 1213518-58-1) lacks the CF₃ group, significantly reducing molecular weight and hydrophobicity. The ortho-fluoro substituent introduces steric constraints that may alter conformational flexibility .
Synthetic Challenges: Installing CF₃ and Cl on the same phenyl ring (as in the target compound) likely requires multi-step halogenation or cross-coupling reactions, increasing synthetic complexity compared to mono-halogenated analogs .
Functional and Application-Based Differences
- Pharmaceutical Potential: The CF₃ group in the target compound and its 3-fluoro analog enhances metabolic stability and membrane permeability, making these compounds attractive as kinase inhibitors or protease modulators . The absence of CF₃ in the 4-chloro-2-fluoro analog limits its utility in drug discovery but may favor applications in agrochemicals or materials science .
Reactivity in Further Synthesis :
Physicochemical Properties
- Lipophilicity : The target compound (Cl + CF₃) is expected to have higher logP than the 3-fluoro analog (F + CF₃) due to Cl’s greater hydrophobicity.
Biological Activity
(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile, also known by its CAS number 1213210-91-3, is a compound with significant potential in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group, positions it as a candidate for various biological applications, particularly in the field of enzyme inhibition and therapeutic development.
- Molecular Formula : C10H8ClF3N2
- Molecular Weight : 248.63 g/mol
- CAS Number : 1213210-91-3
The biological activity of (3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile primarily involves its role as a protein kinase inhibitor. Protein kinases are crucial for numerous cellular processes, including signal transduction and cell regulation. Inhibiting these enzymes can lead to therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Inhibition Potency
Recent studies have demonstrated that compounds similar to (3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile exhibit potent inhibitory effects on specific kinases. For instance, derivatives with similar structural motifs have shown IC50 values in the nanomolar range against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in Alzheimer's disease and cancer progression .
Structure-Activity Relationship (SAR)
The introduction of various substituents significantly affects the biological activity of the compound. For example, the trifluoromethyl group enhances lipophilicity and metabolic stability, which are essential for drug-like properties. The following table summarizes key findings from SAR studies:
| Compound Variant | IC50 (nM) | Remarks |
|---|---|---|
| (R)-1 | 480 | Potent GSK-3β inhibitor, good metabolic stability |
| (S)-2 | 360 | Enhanced potency compared to earlier derivatives |
| Trifluoropropanoyl derivative | >1000 | Reduced activity due to steric hindrance |
Neuroprotective Properties
In a recent investigation, (3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile was evaluated for neuroprotective effects in vitro. The compound demonstrated minimal cytotoxicity while effectively inhibiting GSK-3β activity, suggesting potential applications in neurodegenerative diseases .
Cancer Therapeutics
Another study focused on the compound's role in breast cancer cell lines. The results indicated that it could induce apoptosis in cancer cells through the inhibition of specific kinase pathways involved in cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
